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Compound of Interest

1-(2-
Compound Name:
Phenylmethoxyphenyl)ethanamine

cat. No.: B3092960

An in-depth analysis of the spectroscopic characteristics of 1-(2-
Phenylmethoxyphenyl)ethanamine is presented for researchers, scientists, and
professionals in drug development. This guide provides predicted spectroscopic data based on
analogous compounds, detailed hypothetical experimental protocols, and a workflow for
spectroscopic analysis.

Predicted Spectroscopic Data

While direct experimental spectroscopic data for 1-(2-Phenylmethoxyphenyl)ethanamine is
not readily available in public databases, its spectral characteristics can be predicted with a
high degree of confidence by analyzing its chemical structure and comparing it to similar
molecules.

Structure of 1-(2-Phenylmethoxyphenyl)ethanamine:

This structure contains a chiral center at the carbon bearing the amine group, an ethylamine
moiety, a substituted benzene ring, and a benzyl ether group. These features will give rise to
characteristic signals in NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.
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1H NMR (Proton NMR): The predicted chemical shifts (d) in parts per million (ppm) for the
protons in 1-(2-Phenylmethoxyphenyl)ethanamine are summarized below. These predictions
are based on the analysis of related compounds.

Predicted Chemical

Protons . Multiplicity Integration
Shift (ppm)
CHs 13-15 Doublet 3H
CH-NH:2 4.0-4.2 Quartet 1H
NH:z 15-25 Broad Singlet 2H
0O-CHz2-Ph 5.0-5.2 Singlet 2H
Aromatic-H (Phenyl) 72-75 Multiplet 5H
Aromatic-H (Phenoxy) 6.8-7.3 Multiplet 4H

13C NMR (Carbon-13 NMR): The predicted chemical shifts for the carbon atoms are detailed in
the following table.

Carbon Predicted Chemical Shift (ppm)
CHs ~24

CH-NH: ~50

O-CH2-Ph ~70

Aromatic-C 110 - 160

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted
IR absorption bands for 1-(2-Phenylmethoxyphenyl)ethanamine are listed below.
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Predicted Wavenumber

Functional Group Intensity
(cm™)

N-H Stretch (Amine) 3300 - 3500 Medium, Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C=C Stretch (Aromatic) 1450 - 1600 Medium to Strong

C-0O Stretch (Ether) 1000 - 1300 Strong

N-H Bend (Amine) 1550 - 1650 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

lon Predicted m/z
[M]+ (Molecular lon) 227.13
[M-CHs]+ 212.11
[M-NH2CHCHs]+ 183.08

[C7H7]+ (Tropylium ion) 91.05

Experimental Protocols

The following are hypothetical detailed methodologies for the acquisition of spectroscopic data

for 1-(2-Phenylmethoxyphenyl)ethanamine.

NMR Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of 1-(2-Phenylmethoxyphenyl)ethanamine in

approximately 0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a standard 5 mm

NMR tube.
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 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

e 1H NMR Acquisition:

[¢]

Acquire a one-dimensional proton spectrum.

[¢]

Set the spectral width to cover the range of -2 to 12 ppm.

[e]

Use a pulse angle of 30-45 degrees.

o

Set the relaxation delay to 1-2 seconds.

[¢]

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

e 13C NMR Acquisition:

[e]

Acquire a proton-decoupled 13C spectrum.

o

Set the spectral width to cover the range of 0 to 200 ppm.

[¢]

Use a pulse angle of 45-60 degrees.

[¢]

Set the relaxation delay to 2-5 seconds.

[e]

Accumulate several hundred to a few thousand scans to obtain a good signal-to-noise
ratio.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction using appropriate software.

IR Spectroscopy:
e Sample Preparation:

o For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with
dry KBr and pressing it into a thin disk.

o Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the
sample directly on the ATR crystal.
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e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record the spectrum over the range of 4000 to 400 cm~1.

o Co-add at least 16 scans to improve the signal-to-noise ratio.

o Collect a background spectrum of the empty sample holder or pure KBr pellet and subtract
it from the sample spectrum.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry:

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

e Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (El).

o Data Acquisition:

o ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass
spectrum in positive ion mode over a mass range of m/z 50-500.

o EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph (GC-
MS). Acquire the spectrum over a similar mass range.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel
chemical compound.
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Workflow for Spectroscopic Analysis of a Novel Compound

Compound Synthesis & Purification

Synthesis of
1-(2-Phenylmethoxyphenyl)ethanamine

l

Purification
(e.g., Chromatography, Recrystallization)

Spectroscopic Analysis

NMR Spectroscopy
(H, 13C) IR Spectroscopy Mass Spectrometry

Data Interpretation

Data Analysis and
Structure Elucidation

'

Technical Report Generation

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a novel
compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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